molecular formula C21H19BrF3N7O B11103197 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B11103197
M. Wt: 522.3 g/mol
InChI Key: APEFYYLUTKIODG-LGJNPRDNSA-N
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Description

3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE is a complex organic compound that combines several functional groups, including bromobenzaldehyde, morpholine, trifluoromethylaniline, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 3-Bromobenzoic acid.

    Reduction: 3-Bromobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The triazine core can interact with active sites of enzymes, inhibiting their activity. The morpholine and trifluoromethylaniline groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and morpholine groups.

    4-Morpholino-6-(trifluoromethyl)aniline: Shares the morpholine and trifluoromethylaniline groups but lacks the bromobenzaldehyde and triazine components.

    1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.

Uniqueness

The uniqueness of 3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19BrF3N7O

Molecular Weight

522.3 g/mol

IUPAC Name

2-N-[(E)-(3-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H19BrF3N7O/c22-16-5-1-3-14(11-16)13-26-31-19-28-18(29-20(30-19)32-7-9-33-10-8-32)27-17-6-2-4-15(12-17)21(23,24)25/h1-6,11-13H,7-10H2,(H2,27,28,29,30,31)/b26-13+

InChI Key

APEFYYLUTKIODG-LGJNPRDNSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Br)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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